molecular formula C15H15NO2 B13099821 Ethyl 4-methyl-6-phenylnicotinate

Ethyl 4-methyl-6-phenylnicotinate

Cat. No.: B13099821
M. Wt: 241.28 g/mol
InChI Key: IZETYXZWKYPDJJ-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-6-phenylnicotinate is an organic compound with the molecular formula C15H15NO2 It is a derivative of nicotinic acid, featuring an ethyl ester group, a methyl group at the 4-position, and a phenyl group at the 6-position of the nicotinic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methyl-6-phenylnicotinate typically involves the esterification of 4-methyl-6-phenylnicotinic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

    Starting Material: 4-methyl-6-phenylnicotinic acid

    Reagent: Ethanol

    Catalyst: Concentrated sulfuric acid or p-toluenesulfonic acid

    Conditions: Reflux for several hours

The product is then purified by recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-6-phenylnicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) or chlorine (Cl2), and sulfonation with sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: 4-methyl-6-phenylnicotinic acid or 4-methyl-6-phenyl-2-pyridone.

    Reduction: this compound alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 4-methyl-6-phenylnicotinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-6-phenylnicotinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Ethyl 4-methyl-6-phenylnicotinate can be compared to other similar compounds, such as:

    Methyl nicotinate: Similar structure but lacks the phenyl group, leading to different chemical and biological properties.

    Ethyl nicotinate: Lacks the methyl and phenyl groups, resulting in different reactivity and applications.

    Phenyl nicotinate: Lacks the ethyl and methyl groups, affecting its solubility and biological activity.

Uniqueness

This compound is unique due to the presence of both the methyl and phenyl groups, which confer specific chemical and biological properties

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure allows for various chemical reactions and interactions, making it a valuable building block in organic synthesis and a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and explore its potential in different fields.

Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

ethyl 4-methyl-6-phenylpyridine-3-carboxylate

InChI

InChI=1S/C15H15NO2/c1-3-18-15(17)13-10-16-14(9-11(13)2)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3

InChI Key

IZETYXZWKYPDJJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1C)C2=CC=CC=C2

Origin of Product

United States

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